molecular formula C16H18FN5O3 B2755614 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2097921-66-7

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2755614
CAS RN: 2097921-66-7
M. Wt: 347.35
InChI Key: HUIUSLQNBITZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H18FN5O3 and its molecular weight is 347.35. The purity is usually 95%.
The exact mass of the compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Necroptosis Inhibition

Necroptosis is a regulated form of cell death that plays a role in various pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cancer. Researchers have investigated the potential of this compound as a necroptosis inhibitor . Notably, compound 26 demonstrated potent anti-necroptotic activity in both human and mouse cellular assays. It effectively inhibits receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis. Molecular docking studies revealed that compound 26 binds to the allosteric pocket of RIPK1, making it a promising lead compound for future necroptosis inhibitor development.

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O3/c17-11-7-18-16(19-8-11)25-12-3-1-4-21(10-12)14(23)13-9-20-22-5-2-6-24-15(13)22/h7-9,12H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIUSLQNBITZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C3N(CCCO3)N=C2)OC4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone

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